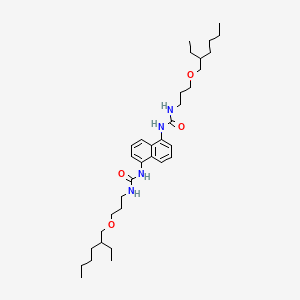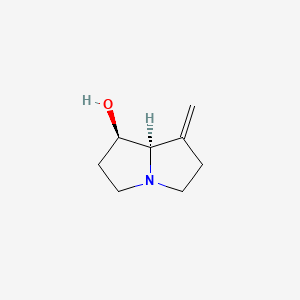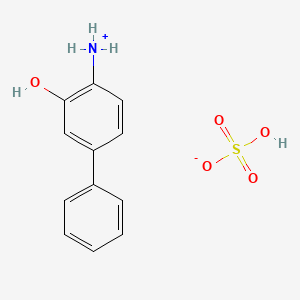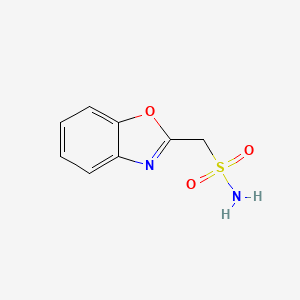
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes two 2-ethylhexoxypropylaminocarbonylamino groups attached to a naphthalene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces acyl groups at the 1 and 5 positions of the naphthalene ring.
Nucleophilic Substitution: The acylated naphthalene undergoes nucleophilic substitution with 2-ethylhexoxypropylamine, resulting in the formation of the desired amide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is essential to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or drug delivery system.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
1,5-Bis(2-hexyldecyloxy)naphthalene: Used in the synthesis of polymers for organic photovoltaics.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Utilized in the production of low-dielectric constant materials for electronic applications.
Uniqueness
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
71216-01-8 |
|---|---|
Molekularformel |
C34H56N4O4 |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
1-[3-(2-ethylhexoxy)propyl]-3-[5-[3-(2-ethylhexoxy)propylcarbamoylamino]naphthalen-1-yl]urea |
InChI |
InChI=1S/C34H56N4O4/c1-5-9-15-27(7-3)25-41-23-13-21-35-33(39)37-31-19-11-18-30-29(31)17-12-20-32(30)38-34(40)36-22-14-24-42-26-28(8-4)16-10-6-2/h11-12,17-20,27-28H,5-10,13-16,21-26H2,1-4H3,(H2,35,37,39)(H2,36,38,40) |
InChI-Schlüssel |
NZJJSYLOGZGJHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCOCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)



![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)

